Methyl quinoxaline-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl quinoxaline-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDDKBKKXKEGPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719260 |

Source

|

| Record name | Methyl quinoxaline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6924-71-6 |

Source

|

| Record name | Methyl 5-quinoxalinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl quinoxaline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl quinoxaline-5-carboxylate and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

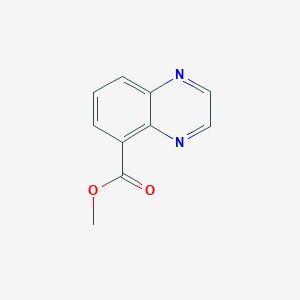

The quinoxaline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, Methyl quinoxaline-5-carboxylate (CAS Number: 6924-71-6), providing a comprehensive overview of its chemical characteristics, synthesis, and burgeoning role in drug discovery, particularly in the realm of oncology. We will delve into the mechanistic underpinnings of its biological activity, supported by detailed experimental protocols and structure-activity relationship (SAR) insights that are crucial for the rational design of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is an aromatic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[3] The presence of the quinoxaline core, a planar aromatic system, allows for π-conjugation, which is critical for its reactivity and interactions with biological targets.[3] The methyl ester group at the 5-position introduces an electron-withdrawing character, modulating the molecule's electronic and physicochemical properties.[3]

Table 1: Physicochemical Identifiers for this compound

| Property | Value |

| CAS Number | 6924-71-6 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=C2C(=CC=C1)N=CC=N2 |

| InChI Key | LCDDKBKKXKEGPK-UHFFFAOYSA-N |

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is a key tool for confirming the structure. The aromatic protons on the quinoxaline ring system will appear in the downfield region (typically 7.5-9.0 ppm), with their splitting patterns revealing their substitution pattern. The methyl ester protons will present as a characteristic singlet, typically around 4.0 ppm.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group (around 1720 cm⁻¹), C=N stretching of the pyrazine ring, and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 188.18.

Synthesis of the Quinoxaline Core

The synthesis of quinoxaline derivatives is well-established, with the most common and versatile method being the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5] This reaction, often referred to as the Hinsberg quinoxaline synthesis, provides a straightforward route to the core scaffold.[3]

For this compound, a plausible synthetic route would involve the reaction of methyl 2,3-diaminobenzoate with glyoxal. The amino groups of the diamine undergo nucleophilic attack on the carbonyl carbons of the glyoxal, followed by cyclization and dehydration to form the aromatic quinoxaline ring.

Figure 1: General synthetic scheme for this compound.

General Experimental Protocol for Quinoxaline Synthesis

The following is a generalized protocol for the synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.[6]

Materials:

-

Aryl 1,2-diamine (1 mmol)

-

1,2-dicarbonyl compound (1 mmol)

-

Ethanol (as solvent)

-

Catalyst (e.g., silica nanoparticles, optional)[6]

Procedure:

-

Combine the aryl 1,2-diamine and the 1,2-dicarbonyl compound in a suitable reaction vessel.

-

Add the solvent (e.g., ethanol) and catalyst, if used.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a catalyst is used, it can be separated by centrifugation.

-

Concentrate the supernatant and allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activity and Therapeutic Applications

The quinoxaline scaffold is a cornerstone in the development of novel therapeutic agents, with a particularly strong emphasis on anticancer applications.[4] While specific data for this compound is emerging, the broader class of quinoxaline derivatives has shown significant promise.

Anticancer Activity

Quinoxaline derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[1]

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11g | HepG-2 (Liver) | 4.50 | [3] |

| MCF-7 (Breast) | 2.40 | [3] | |

| HCT-116 (Colon) | 5.90 | [3] | |

| Compound 11e | HepG-2 (Liver) | 5.34 | [3] |

| MCF-7 (Breast) | 6.06 | [3] | |

| HCT-116 (Colon) | 4.19 | [3] | |

| Compound 14a | MCF-7 (Breast) | IC₅₀ = 3.2 nM | [7] |

| HepG2 (Liver) | [7] | ||

| Compound IV | PC-3 (Prostate) | 2.11 | [1] |

Mechanism of Anticancer Action: Targeting VEGFR-2

A predominant mechanism of action for the anticancer effects of many quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8][9] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[9] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

Figure 2: Simplified diagram of VEGFR-2 signaling and its inhibition by quinoxaline derivatives.

Other reported mechanisms of anticancer activity for quinoxaline derivatives include:

-

Topoisomerase II Inhibition: Some derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[10]

-

Induction of Apoptosis: Many quinoxaline compounds induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[2][10]

Antimicrobial Activity

Quinoxaline-based molecules have also been investigated for their antibacterial and antiprotozoal properties.[4] For instance, quinoxaline-5-carboxamide derivatives have been synthesized and screened against various bacterial strains, with some compounds exhibiting excellent antibacterial activity.[4] The mechanism of antimicrobial action is thought to involve interference with DNA synthesis or inhibition of essential enzymes.[3]

Experimental Protocols for Biological Evaluation

For researchers aiming to evaluate the biological activity of this compound or its analogs, the following standardized protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Materials:

-

Cancer cell lines of interest (e.g., HepG-2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Structure-Activity Relationship (SAR) Insights

The development of potent quinoxaline-based drugs relies on a clear understanding of the relationship between their chemical structure and biological activity.

-

Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline core significantly influence activity. Electron-withdrawing groups, such as nitro or halo groups, at the 7-position have been shown to enhance the anticancer activity of some quinoxaline derivatives.[13] Conversely, electron-donating groups on the aromatic ring fused to the pyrazine can increase activity in other series.[13]

-

Modifications at the 2- and 3-positions: The functional groups at the 2- and 3-positions of the quinoxaline ring are critical for interaction with biological targets. For VEGFR-2 inhibitors, specific side chains at these positions are designed to fit into the ATP-binding pocket of the enzyme.

-

The Carboxylate Group: The methyl ester at the 5-position of the title compound can be a site for further modification. Conversion to amides, for example, can lead to derivatives with altered solubility, cell permeability, and biological activity.[4]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a valuable building block within the broader class of biologically active quinoxaline derivatives. Its core structure is a proven pharmacophore for the development of novel therapeutics, particularly in oncology. The demonstrated potential of quinoxalines as potent inhibitors of key cancer-related targets like VEGFR-2 underscores the importance of continued research in this area.

Future research should focus on:

-

The synthesis and biological evaluation of a focused library of derivatives based on the this compound scaffold to further elucidate SAR.

-

In-depth mechanistic studies to identify the specific molecular targets of this compound and its analogs.

-

In vivo studies to assess the efficacy, pharmacokinetics, and safety of lead compounds in preclinical models of cancer and infectious diseases.

The versatile chemistry and diverse biological activities of the quinoxaline scaffold, exemplified by compounds like this compound, ensure that it will remain an area of intense investigation for drug discovery and development professionals for the foreseeable future.

References

- Smolecule. (2023).

-

New series of[1][3][8]triazolo[4,3-a]quinoxalin-4(5H)-one and[1][3][8]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized, and biologically assessed for their anti-proliferative activities against two selected tumor cell lines MCF-7 and HepG2. (2021). Bioorganic Chemistry.

- Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. (2022). Archiv der Pharmazie.

- BenchChem. (2025). A Comparative Analysis of Quinoxaline-Based Anticancer Agents.

- Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. (2023). Bioorganic Chemistry.

- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). Molecules.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules.

- Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. (2025).

- BenchChem. (2025).

- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Frontiers in Pharmacology.

- Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.).

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules.

- Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (n.d.).

- MSDS of Methyl isoquinoline-5-carboxyl

- Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (2018). ACS Chemical Neuroscience.

- The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. (n.d.).

- The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. (n.d.).

- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2021). Acta Cirurgica Brasileira.

- Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2011). European Journal of Medicinal Chemistry.

- Fisher Scientific. (2021). SAFETY DATA SHEET - Quinoxaline-5-carboxylic acid.

- Fisher Scientific. (2025).

- The anticancer IC50 values of synthesized compounds. (n.d.).

- Quinoxaline synthesis by domino reactions. (n.d.). Arkivoc.

- Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Material Safety Data Sheet 5-Methylquinoxaline, 98% MSDS# 02605. (n.d.). Acros Organics.

- This compound(6924-71-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. (2017). Journal of Applicable Chemistry.

- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2014). Molecules.

- Antimicrobial activity of the compounds 5a-i and values are expressed in MIC (mg mL À1 ) a. (n.d.).

- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (2012). Bioorganic & Medicinal Chemistry Letters.

- General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica. (n.d.). The Royal Society of Chemistry.

- 5-Methylquinoxaline | C9H8N2 | CID 61670. (n.d.). PubChem.

- Esters of Quinoxaline 1ˏ4-Di-N-oxide with Cytotoxic Activity on Tumor Cell Lines Based on NCI-60 Panel. (2014). Anticancer Research.

- Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide deriva- tives... (n.d.).

- Synthesis and antimicrobial activity of certain novel quinoxalines. (2009).

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University.

- 2-Methyl-quinoxaline. (n.d.). SpectraBase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cpachem.com [cpachem.com]

- 6. rsc.org [rsc.org]

- 7. Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl quinoxaline-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl quinoxaline-5-carboxylate is a heterocyclic compound belonging to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring system. This core structure is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with a wide array of pharmacological activities.[1][2] The addition of a methyl ester at the 5-position of the quinoxaline ring system endows this compound with specific physicochemical properties that influence its reactivity and potential biological interactions. This guide provides a comprehensive overview of its molecular structure, synthesis, and known properties, offering valuable insights for researchers in organic synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[2] The planar, aromatic quinoxaline core, coupled with the electron-withdrawing methyl carboxylate group, dictates its electronic and chemical characteristics.[2]

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| CAS Number | 6924-71-6 | [2] |

| Appearance | Pale ash solid | [1] |

| Boiling Point | 318.2±22.0 °C at 760 mmHg | N/A |

| Density | 1.3±0.1 g/cm³ | N/A |

| Flash Point | 146.3±22.3 °C | N/A |

Synthesis and Purification

The synthesis of quinoxaline derivatives, including this compound, is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] A pertinent synthetic route to the closely related quinoxaline-5-carboxamides starts from methyl 2,3-diaminobenzoate.[1]

Representative Synthetic Protocol (adapted from quinoxaline-5-carboxamide synthesis):

This protocol outlines a plausible two-step synthesis of a quinoxaline-5-carboxylate scaffold, which can be further elaborated.

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

-

A mixture of methyl 2,3-diaminobenzoate (10.0 g, 0.06 mol) and oxalic acid monohydrate (10.0 g, 0.092 mol) is heated to 140-150 °C for 3 hours.[1]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., water or a cold organic solvent) to remove impurities.

-

The product, methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate, is obtained as a pale ash solid (Yield: 11.9 g, 90%).[1]

Step 2: Aromatization to this compound

Start [label="Methyl 2,3-diaminobenzoate +\nOxalic Acid Monohydrate", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction1 [label="Heat (140-150 °C, 3h)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Methyl 2,3-dioxo-1,2,3,4-\ntetrahydroquinoxaline-5-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction2 [label="Aromatization (Oxidation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reaction1; Reaction1 -> Intermediate; Intermediate -> Reaction2; Reaction2 -> Product; }

Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring and the methyl ester group. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on the substitution. The methyl protons of the ester group will appear as a singlet, likely in the range of δ 3.9-4.1 ppm. For the precursor, methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate, the following ¹H NMR data has been reported (500 MHz, CDCl₃): δ 12.2 (s, 1H), 11.2 (s, 1H), 7.8 (d, J = 8.0 Hz, 1H), 7.6 (d, J = 6.5 Hz, 1H), 7.2 (t, J = 8.0 Hz, 1H), 3.9 (s, 3H).[1]

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group will be observed at a characteristic downfield shift. For a related quinoxaline-5-carboxamide derivative, the ester carbonyl carbon appears around δ 166.68 ppm.[1]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): This technique is useful for determining the molecular weight of the compound. For a related chloro-quinoxaline derivative, an (M+H)⁺ ion was observed, confirming its molecular weight.[1] For this compound, the expected [M+H]⁺ ion would be at m/z 189.06.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretching of the ester group (around 1720-1740 cm⁻¹)

-

C=N stretching of the pyrazine ring

-

Aromatic C-H and C=C stretching vibrations

Biological Activities and Potential Applications

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5]

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial effects of quinoxaline derivatives. While specific data for this compound is limited, related quinoxaline-5-carboxamides have been screened against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, with some derivatives showing excellent activity.[1] The proposed mechanism of action for some quinoxaline-based antimicrobials involves the inhibition of DNA synthesis or other essential cellular processes.[2]

Anticancer Activity

The quinoxaline scaffold is a key component in several anticancer agents.[6] The anticancer activity of quinoxaline derivatives is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation. While specific cytotoxicity data (e.g., IC₅₀ values) for this compound against various cancer cell lines are not yet widely published, the general promise of the quinoxaline class in oncology warrants further investigation of this specific derivative.

Conclusion

This compound is a versatile heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. Its synthesis is accessible through established methods for quinoxaline formation, and its structure has been characterized by various spectroscopic techniques. While the biological activities of the broader quinoxaline class are well-documented, further in-depth studies are required to fully elucidate the specific antimicrobial and anticancer potential of this compound. This guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic applications of this promising molecule.

References

-

Srinivas, K., Reddy, T. R., Himabindu, V., Reddy, G. M., & Mohan, N. J. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:6924-71-6. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylquinoxaline. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(1), 358-366. Retrieved from [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties. Retrieved from [Link]

-

Gomez-Caro, L. C., et al. (2011). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives obtained by conventional procedure (Beirut reaction). ResearchGate. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7608. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Methylquinoxaline (HMDB0033178). Retrieved from [Link]

-

Noolvi, M. N., & Patel, H. M. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346. Retrieved from [Link]

-

Lawrence, S. A., et al. (2014). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1971. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoxaline, 5-methyl-. Retrieved from [Link]

-

Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4889. Retrieved from [Link]

-

Al-Mously, N., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2583-2590. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 5-Methylquinoxaline (FDB011188). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 6924-71-6 [smolecule.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. 2-Methylquinoxaline(7251-61-8) 13C NMR [m.chemicalbook.com]

- 6. thieme-connect.com [thieme-connect.com]

Topic: Fundamental Synthesis Pathways for Methyl quinoxaline-5-carboxylate

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the core synthetic pathways for Methyl quinoxaline-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The quinoxaline scaffold is a key structural motif in numerous biologically active molecules, including antibiotics and anticancer agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for the synthesis of this target molecule. We will dissect the two primary retrosynthetic approaches, starting from either 3,4-diaminobenzoic acid or the pre-esterified precursor, Methyl 2,3-diaminobenzoate. The discussion emphasizes the causality behind experimental choices, providing field-proven insights to ensure reproducibility and efficiency.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[3] Their versatile chemical nature and ability to interact with various biological targets have made them a privileged scaffold in pharmaceutical research. The core structure is present in antibiotics such as echinomycin and actinoleutin, which are known to inhibit the growth of gram-positive bacteria and show activity against transplantable tumors.[4]

This compound (C₁₀H₈N₂O₂, CAS No: 6924-71-6) is a key derivative, serving as a versatile intermediate for the synthesis of more complex molecules.[5] Its synthesis is grounded in the classical and robust cyclocondensation reaction, which offers multiple avenues for structural modification and optimization.

The Cornerstone of Synthesis: The Hinsberg Quinoxaline Synthesis

The most fundamental and widely utilized method for constructing the quinoxaline core is the Hinsberg reaction , first reported in 1884.[6][7] This reaction involves the cyclocondensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound, such as an α-keto ester or an α-diketone.[7]

Mechanism Insight: The reaction proceeds via a two-step mechanism. First, one of the nucleophilic amino groups of the diamine attacks a carbonyl carbon of the dicarbonyl compound, forming a hemiaminal intermediate. This is followed by the intramolecular attack of the second amino group on the remaining carbonyl, leading to a dihydroxydihydropyrazine intermediate. Subsequent dehydration (loss of two water molecules) yields the stable, aromatic quinoxaline ring system. The efficiency of this reaction can be enhanced by various catalysts, including Brønsted or Lewis acids, which activate the carbonyl groups towards nucleophilic attack.[6][8]

Caption: The generalized mechanism of the Hinsberg quinoxaline synthesis.

Synthetic Pathway I: Two-Step Synthesis from 3,4-Diaminobenzoic Acid

This pathway is a robust and common approach that builds the quinoxaline core first and then introduces the methyl ester functionality. It offers flexibility as the intermediate, quinoxaline-5-carboxylic acid, can be used to synthesize a variety of esters or amides.

Step A: Cyclocondensation to form Quinoxaline-5-carboxylic Acid

The initial step involves the reaction of 3,4-diaminobenzoic acid with an appropriate α-dicarbonyl compound. Glyoxal is a common choice to yield the unsubstituted quinoxaline core. The reaction is typically performed under acidic conditions to facilitate the condensation.[9]

Experimental Causality: The use of a strong acid like hydrochloric acid protonates the carbonyl oxygen of glyoxal, making the carbonyl carbon more electrophilic and susceptible to attack by the less basic amino group of the diamine. Acetic acid can also be used and may increase the initial reaction rate.[9] The reaction yields are generally high, often between 85-100%.[9]

Caption: Workflow for the synthesis of this compound via Pathway I.

Step B: Fischer Esterification to this compound

The carboxylic acid intermediate is converted to the final methyl ester. A standard method is Fischer esterification, using an excess of methanol as both the solvent and reagent, with a catalytic amount of a strong acid like sulfuric acid. Alternatively, for substrates sensitive to strong acids, conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol, is a highly effective method.[10]

Protocol 1: Synthesis of this compound via Pathway I

-

Cyclocondensation:

-

To a solution of 3,4-diaminobenzoic acid (1 mmol) in 2M hydrochloric acid (10 mL), add a 40% aqueous solution of glyoxal (1.1 mmol).

-

Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

The resulting precipitate, quinoxaline-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

-

-

Esterification:

-

Suspend the dried quinoxaline-5-carboxylic acid (1 mmol) in anhydrous methanol (15 mL).

-

Cool the mixture in an ice bath and add thionyl chloride (1.5 mmol) dropwise with stirring.

-

After the addition is complete, remove the ice bath and reflux the mixture for 16-20 hours.[10]

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel.

-

Synthetic Pathway II: Direct Synthesis from Methyl 2,3-diaminobenzoate

This pathway is more convergent, installing the ester functionality on the starting material before the cyclization. This can be more efficient if the precursor, Methyl 2,3-diaminobenzoate, is readily available.

Step A: Preparation of Methyl 2,3-diaminobenzoate

The key starting material is typically synthesized from its nitro precursor, Methyl 2-amino-3-nitrobenzoate.[11] This is a standard nitro group reduction, most commonly achieved through catalytic hydrogenation.

Experimental Causality: Palladium on carbon (Pd/C) or palladium hydroxide is an effective catalyst for this transformation.[11][12] The reaction is run under a positive pressure of hydrogen gas in a solvent like ethanol or methanol. This method is clean and high-yielding, often providing the product quantitatively after simple filtration of the catalyst.[12]

Step B: Direct Cyclocondensation to this compound

With the precursor in hand, the final step is a direct Hinsberg condensation with an α-dicarbonyl compound, analogous to Pathway I, Step A. A variety of catalytic systems can be employed to drive this reaction efficiently at room temperature, avoiding harsh conditions.[6]

Catalyst Systems: Modern synthetic chemistry favors milder, more environmentally benign catalysts.[13]

-

Lewis Acids: Zinc triflate (Zn(OTf)₂) is a highly effective, water-tolerant Lewis acid catalyst that can promote the reaction in acetonitrile at room temperature with high yields.[6]

-

Organocatalysts: Phenol has been reported as a cheap and efficient organocatalyst for this condensation in an ethanol/water mixture.[14]

-

Heterogeneous Catalysts: Solid-supported catalysts like alumina-supported heteropolyoxometalates offer the advantage of easy separation and recyclability, aligning with green chemistry principles.[8]

Caption: Workflow for the synthesis of this compound via Pathway II.

Protocol 2: Synthesis of this compound via Pathway II

-

Precursor Synthesis:

-

In a hydrogenation vessel, dissolve Methyl 2-amino-3-nitrobenzoate (1 mol) in anhydrous ethanol (1.5 L).

-

Carefully add 10% Palladium on Carbon (5 mol% Pd).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 4 atm.

-

Stir the mixture vigorously at room temperature for 24-48 hours until hydrogen uptake ceases.[11]

-

Carefully vent the vessel and filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield Methyl 2,3-diaminobenzoate, which can often be used without further purification.

-

-

Direct Cyclocondensation:

-

Dissolve Methyl 2,3-diaminobenzoate (1 mmol) and the α-dicarbonyl compound (e.g., 40% aq. glyoxal, 1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a suitable catalyst (e.g., phenol, 20 mol%).[14]

-

Stir the solution at room temperature. Monitor the reaction by TLC.

-

Upon completion, add water (20 mL) to the mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound.[14]

-

Comparative Data and Yields

The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Both pathways are highly effective.

| Pathway | Key Steps | Typical Reagents | Avg. Reaction Time | Typical Yield | Key Advantages |

| Pathway I | 1. Cyclocondensation2. Esterification | 3,4-diaminobenzoic acid, Glyoxal, HCl; SOCl₂, MeOH | 24-30 hours | 75-90% | Intermediate acid allows for diverse derivatization. |

| Pathway II | 1. Nitro Reduction2. Cyclocondensation | Methyl 2-amino-3-nitrobenzoate, H₂/Pd-C; Glyoxal, Catalyst | 24-50 hours | 80-95% | More convergent; milder cyclocondensation conditions possible. |

Conclusion

The synthesis of this compound is well-established, relying on the robust Hinsberg condensation reaction. The two primary pathways, starting from either 3,4-diaminobenzoic acid or Methyl 2,3-diaminobenzoate, both offer high yields and reliable outcomes. The choice between them is a strategic one based on precursor availability and the overall synthetic plan. For drug development professionals, understanding the nuances of these pathways—from the rationale behind catalyst selection to the practical execution of the protocols—is essential for the efficient production of this valuable chemical intermediate and its subsequent elaboration into novel therapeutic agents.

References

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Retrieved from [Link]

- Kumar, A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(42), 26233-26252.

- Hernández-García, A., et al. (2017). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2017, 8564269.

- Hasaninejad, A., et al. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND RECYCLABLE CATALYST. J. Iran. Chem. Soc., 6(1), 153-158.

- Zare, A., et al. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature.

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of quinoxalines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different diketo and diamines. Retrieved from [Link]

- Kornberg, B. E., Nikam, S. S., & Rafferty, M. F. (1999). Synthesis of Novel Quinoxaline-5-Carboxylic Acid Derivatives.

-

mtieat. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of quinoxaline and phenazine derivatives by the use of PbCl2. Retrieved from [Link]

- Mowbray, J., & Ottaway, J. H. (1970). The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. Biochemical Journal, 120(1), 171–175.

-

Chemical Science. (2018). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of quinoxalines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Methylquinoxaline (HMDB0033178). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Retrieved from [Link]

-

Letopharm Limited. (n.d.). Methyl 2,3-diaminobenzoate. Retrieved from [Link]

Sources

- 1. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Human Metabolome Database: Showing metabocard for 5-Methylquinoxaline (HMDB0033178) [hmdb.ca]

- 4. sid.ir [sid.ir]

- 5. Buy this compound | 6924-71-6 [smolecule.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mtieat.org [mtieat.org]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 2,3-diaminobenzoate | 107582-20-7 [m.chemicalbook.com]

- 12. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]

- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

Investigating the Biological Activity of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities.[2][4] This technical guide provides an in-depth exploration of the diverse pharmacological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and antiviral activities. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this important class of compounds.

The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[5][6] This core structure has proven to be a "privileged scaffold" in drug discovery, meaning it can interact with a wide range of biological targets with high affinity.[7] The presence of two nitrogen atoms in the pyrazine ring enhances the molecule's ability to form hydrogen bonds with enzymes and receptors, contributing to its diverse pharmacological profile.[5] Modifications to the quinoxaline core have yielded compounds with a wide array of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties.[4][8][9]

Unraveling the Anticancer Potential of Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[2][10] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[11]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][12] Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival.[5] Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5][13] Quinoxaline derivatives have been shown to be effective inhibitors of several key kinases, including:

-

Tyrosine Kinases: Many quinoxaline-based compounds act as potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[13][14][15] By blocking the signaling pathways mediated by these receptors, they can inhibit tumor growth and angiogenesis.[13]

-

Apoptosis Signal-Regulated Kinase 1 (ASK1): Inhibition of ASK1 by quinoxaline derivatives is a promising strategy for treating diseases like non-alcoholic steatohepatitis.[16]

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

Another significant anticancer mechanism of certain quinoxaline derivatives is their ability to interact with DNA.[17] Some derivatives, particularly those with planar aromatic structures, can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[18][19][20] This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[21]

Furthermore, some quinoxaline derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[18][21] By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptotic cell death in cancer cells.[21]

Experimental Workflow: Evaluating Anticancer Activity

The following diagram illustrates a typical workflow for assessing the anticancer potential of novel quinoxaline derivatives.

Caption: Workflow for anticancer evaluation of quinoxaline derivatives.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of quinoxaline derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Quinoxaline derivative stock solutions (in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| Quinoxaline A | HeLa | 7.5 |

| Quinoxaline A | MCF-7 | 12.2 |

| Quinoxaline B | HeLa | 4.1 |

| Quinoxaline B | MCF-7 | 6.8 |

| Doxorubicin | HeLa | 0.9 |

| Doxorubicin | MCF-7 | 1.5 |

Table 1: Example cytotoxicity data for quinoxaline derivatives against cancer cell lines.

Combating Microbial Threats with Quinoxaline Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[22] Quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising avenue for new drug discovery.[8][22][23]

Mechanism of Action

The precise mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation. However, several studies suggest that they may act by:

-

Inhibiting essential enzymes: Quinoxaline derivatives may target and inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis.

-

Disrupting cell membranes: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Generating reactive oxygen species (ROS): Quinoxaline 1,4-di-N-oxide derivatives, in particular, are known to generate ROS, which can cause oxidative damage to cellular components.[4]

Experimental Workflow: Evaluating Antimicrobial Activity

The following diagram outlines the general workflow for assessing the antimicrobial properties of quinoxaline derivatives.

Caption: A streamlined workflow for antimicrobial activity assessment.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of quinoxaline derivatives against bacterial strains using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24][25]

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[26]

Materials:

-

Quinoxaline derivative stock solutions

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[27]

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare two-fold serial dilutions of the quinoxaline derivatives in MHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture aliquots from the clear wells onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Quinoxaline C | 8 | 16 |

| Quinoxaline D | 4 | 32 |

| Ciprofloxacin | 0.5 | 0.25 |

Table 2: Example MIC data for quinoxaline derivatives against bacterial strains.

Quinoxaline Derivatives as a New Frontier in Antiviral Research

The emergence and re-emergence of viral infections highlight the urgent need for new antiviral therapies.[28][29] Quinoxaline derivatives have shown promising activity against a range of viruses, including DNA and RNA viruses, making them attractive candidates for further development.[30][31]

Mechanism of Action

The antiviral mechanisms of quinoxaline derivatives are diverse and often virus-specific. Some of the reported mechanisms include:

-

Inhibition of Viral Enzymes: Quinoxaline derivatives can inhibit key viral enzymes, such as reverse transcriptase in HIV.[30]

-

Blocking Viral Entry: Some compounds may interfere with the attachment or entry of the virus into the host cell.[29]

-

Inhibition of Viral Replication: Quinoxaline derivatives can disrupt various stages of the viral replication cycle.[32]

Experimental Workflow: Evaluating Antiviral Activity

The following diagram illustrates a general workflow for assessing the antiviral activity of quinoxaline derivatives.

Caption: A typical workflow for the evaluation of antiviral agents.

Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes the plaque reduction assay, a standard method for determining the antiviral activity of a compound against cytopathic viruses.[33]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Materials:

-

Quinoxaline derivative stock solutions

-

Host cell line (e.g., Vero cells)

-

Virus stock (e.g., Herpes Simplex Virus)

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the quinoxaline derivative and a gelling agent (e.g., low-melting-point agarose).

-

Incubation: Incubate the plates for 2-3 days until plaques are visible in the virus control wells.

-

Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation:

| Compound | CC₅₀ (µM) on Vero Cells | EC₅₀ (µM) against HSV-1 | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Quinoxaline E | >100 | 5.2 | >19.2 |

| Quinoxaline F | 75 | 2.5 | 30 |

| Acyclovir | >200 | 0.8 | >250 |

Table 3: Example antiviral activity and cytotoxicity data for quinoxaline derivatives.

Conclusion and Future Perspectives

Quinoxaline derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their structural versatility allows for the fine-tuning of their pharmacological properties, making them promising candidates for the development of new drugs to combat a wide range of diseases. Future research in this area should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their potency and selectivity through structure-activity relationship studies, and advancing the most promising candidates into preclinical and clinical development.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Al-Ostath, A., et al. (2020).

- Boruah, D., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 11(48), 30235-30243.

- Chaudhary, P., et al. (2012).

- El-Adl, K., et al. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1544-1563.

- Gao, H., et al. (2021). In vitro methods for testing antiviral drugs. Applied Microbiology and Biotechnology, 105(1), 67-79.

- Hassan, A. S., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2969.

- Hadjipavlou-Litina, D., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 589-597.

- Keri, R. S., et al. (2015). A comprehensive review on the pharmacological activity of quinoxaline derivatives. Journal of Saudi Chemical Society, 19(6), 643-660.

- Khoumeri, O., et al. (2020).

- Kumar, A., et al. (2022). Potential activities of quinoxaline derivatives – a review. Journal of Pharmacy and Pharmacology, 74(11), 1509-1533.

- Li, X., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(13), 115546.

- Linciano, P., et al. (2019). Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity. ACS Infectious Diseases, 5(11), 1874-1882.

- Lorca, S., et al. (2014). Synthesis, biological evaluation and structure-activity relationships of new quinoxaline derivatives as anti-Plasmodium falciparum agents. Molecules, 19(2), 2486-2503.

-

Mendenhall, M. (n.d.). In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. Retrieved from [Link]

- Moustafa, A. H., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(2), 1083-1098.

- Noolvi, M. N., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(6), 403-418.

- Pattan, S. R., et al. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 4(4), 1475-1481.

- Patel, D., et al. (2023). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 259, 115668.

- S. N., Pandeya, & Deepika, Y. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of PharmTech Research, 3(2), 913-922.

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.

- Shaker, Y. M., et al. (2020). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Letters in Drug Design & Discovery, 17(10), 1254-1267.

- Sharma, V., et al. (2021). HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore, 12(1), 1-11.

- Thabet, H. K., et al. (2018). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Receptors and Signal Transduction, 38(5-6), 359-368.

- Varala, R., Allaka, T. R., & Anireddy, J. (2018). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Journal of Heterocyclic Chemistry, 55(6), 1435-1442.

-

Virology Research Services. (2021, March 15). How to test if a material is antiviral: ISO21702. Retrieved from [Link]

-

World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 3-alkyl-2-(4-substituted-phenyl)quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & medicinal chemistry, 12(14), 3711-3721.

- Zhang, H., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1967.

Sources

- 1. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. bioengineer.org [bioengineer.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 25. woah.org [woah.org]

- 26. pdb.apec.org [pdb.apec.org]

- 27. arcjournals.org [arcjournals.org]

- 28. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 31. researchgate.net [researchgate.net]

- 32. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 33. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl Quinoxaline-5-carboxylate: A Technical Guide to Target Identification and Validation

Foreword: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, positioning them as promising candidates for therapeutic development across a range of diseases.[4][5][6] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the versatility of the quinoxaline scaffold is well-documented.[7][8][9][10][11] Methyl quinoxaline-5-carboxylate, the subject of this guide, emerges from this rich lineage. While preliminary studies suggest its potential in antimicrobial and anticancer applications, possibly through interference with DNA synthesis or enzymatic pathways, its specific molecular targets remain an open field for discovery.[12] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule.

Strategic Framework for Target Discovery

Given the broad bioactivity profile of the quinoxaline class, a multi-faceted approach is essential to pinpoint the specific molecular targets of this compound. Our proposed strategy integrates computational, biochemical, and cell-based methodologies to build a robust, evidence-based understanding of its mechanism of action. This approach is designed not merely to identify a target, but to validate its therapeutic relevance.

The core of our strategy is built upon a logical progression:

-

Hypothesis Generation: Leveraging the known pharmacology of quinoxaline derivatives to identify high-probability target classes.

-

Direct Target Engagement: Employing biochemical and biophysical methods to confirm direct binding and functional modulation of putative targets.

-

Cellular & Phenotypic Validation: Correlating molecular-level interactions with desired cellular outcomes in disease-relevant models.

-

Unbiased Target Deconvolution: Utilizing advanced proteomics to discover novel or unexpected targets.

The following diagram illustrates this integrated workflow:

Caption: Hypothesized inhibition of RTK signaling by this compound.

Experimental Workflow:

-

Broad Kinase Profiling:

-

Objective: To screen for inhibitory activity against a large panel of human kinases.

-

Protocol:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).

-

Request screening at a concentration of 10 µM against a panel of at least 100 human kinases.

-

Primary endpoint: Percentage inhibition relative to a control (e.g., staurosporine). Hits are typically defined as >50% inhibition.

-

-

-

IC50 Determination for Primary Hits:

-

Objective: To determine the potency of inhibition for kinases identified in the primary screen.

-

Protocol:

-

For each hit kinase, perform a dose-response assay.

-

Prepare serial dilutions of this compound (e.g., 100 µM to 1 nM) in a suitable assay buffer.

-

Utilize a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) kinase assay format.

-

Incubate the kinase, substrate, ATP, and compound for a predetermined time (e.g., 60 minutes) at 30°C.

-

Measure the output signal (radioactivity or fluorescence).

-

Plot percentage inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

-

-

Cellular Target Engagement Assay (e.g., Western Blot):

-

Objective: To confirm that the compound inhibits the target kinase in a cellular context.

-

Protocol:

-

Select a cancer cell line known to be dependent on the hit kinase (e.g., HCT116 for PI3Kα). [13] 2. Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the phosphorylated form of the kinase's direct substrate (e.g., phospho-Akt for PI3K inhibition).

-

Probe with an antibody for the total substrate and a loading control (e.g., β-actin).

-

Visualize bands and quantify the reduction in phosphorylation as a measure of target engagement.

-

-

Target Class 2: Inflammatory Pathway Proteins (Anti-Inflammatory)

The inhibition of pro-inflammatory signaling is a key mechanism for many anti-inflammatory drugs. Quinoxalines have demonstrated activity in this area. [9][14] Hypothesized Signaling Pathway Intervention:

Caption: Hypothesized inhibition of inflammatory signaling by this compound.

Experimental Workflow:

-

Macrophage-Based Cytokine Release Assay:

-

Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines.

-

Protocol:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) for 6-24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-1β in the supernatant using a commercially available ELISA kit.

-

Determine the IC50 for cytokine release inhibition.

-

-

-

COX-1/COX-2 Inhibition Assay:

-

Objective: To evaluate the selectivity of inhibition against cyclooxygenase isoforms.

-

Protocol:

-

Utilize a commercial COX fluorescent inhibitor screening assay kit.

-

Perform the assay in two separate formats, one with purified human COX-1 and one with COX-2.

-

Incubate the enzyme with the fluorometric substrate and a range of this compound concentrations.

-

Measure fluorescence over time to determine the rate of reaction.

-

Calculate the percentage inhibition and determine IC50 values for both COX-1 and COX-2 to establish a selectivity index.

-

-

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry

To discover novel or unanticipated targets, an unbiased proteomics approach is invaluable.

Experimental Workflow Diagram:

Caption: Workflow for unbiased target identification using affinity chromatography.

Protocol Outline:

-

Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker and a biotin tag, ensuring the modification does not abrogate its primary biological activity.

-

Immobilization: Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.

-

Protein Binding: Incubate the beads with a lysate from a biologically responsive cell line. A parallel incubation with beads lacking the probe serves as a negative control.

-

Washing and Elution: Perform stringent washes to remove non-specifically bound proteins. Elute specifically bound proteins using a denaturing buffer.

-

Proteomic Analysis: Subject the eluted proteins to tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the negative control. These are your high-confidence target candidates, which can then be validated using the biochemical and cellular assays described previously.

Conclusion and Future Directions